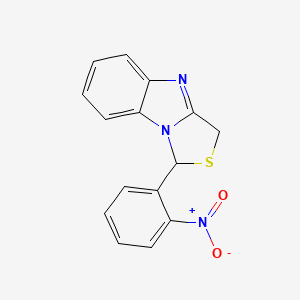

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-nitrophenyl)-

Description

1H,3H-Thiazolo[3,4-a]benzimidazole derivatives are heterocyclic compounds characterized by a fused thiazole-benzimidazole scaffold. The compound 1-(2-nitrophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole (hereafter referred to as NTBZ) features a nitro group at the 2-position of the phenyl ring attached to the thiazolo-benzimidazole core. This structural motif has been extensively studied for its biological activities, including antitumor, antiviral (e.g., anti-HIV and anti-enterovirus), and antimicrobial properties . The nitro group contributes to electron-withdrawing effects, influencing the compound’s reactivity and interactions with biological targets.

Properties

CAS No. |

136994-97-3 |

|---|---|

Molecular Formula |

C15H11N3O2S |

Molecular Weight |

297.3 g/mol |

IUPAC Name |

1-(2-nitrophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |

InChI |

InChI=1S/C15H11N3O2S/c19-18(20)12-7-3-1-5-10(12)15-17-13-8-4-2-6-11(13)16-14(17)9-21-15/h1-8,15H,9H2 |

InChI Key |

PSYDBXIUPWICOV-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=NC3=CC=CC=C3N2C(S1)C4=CC=CC=C4[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Key Reaction Scheme:

- Starting materials: 2-mercaptoaniline or 2-mercaptobenzimidazole derivatives and 2-nitrobenzaldehyde.

- Catalysts/Conditions: Acidic medium (e.g., acetic acid), reflux, sometimes with additional catalysts or dehydrating agents.

- Outcome: Formation of the thiazolo[3,4-a]benzimidazole core with the 2-nitrophenyl substituent at the 1-position.

This method is often described as a "one-pot" synthesis, which simplifies the process by combining condensation and cyclization steps, improving efficiency and yield.

Detailed Preparation Methods

Condensation and Cyclization Method

- Procedure: The reaction involves mixing 2-mercaptoaniline or its benzimidazole derivative with 2-nitrobenzaldehyde in an organic solvent such as ethanol or acetic acid.

- Conditions: The mixture is refluxed for several hours (typically 2-3 hours) to promote condensation and subsequent cyclization.

- Mechanism: Initial Schiff base formation between the amine and aldehyde, followed by intramolecular cyclization involving the thiol group to form the thiazole ring fused to the benzimidazole.

- Purification: The crude product is purified by recrystallization or chromatography.

This method is supported by patent literature describing the preparation of 1-phenyl substituted 1H,3H-thiazolo[3,4-a]benzimidazoles, including nitro-substituted derivatives.

Microwave-Assisted Synthesis

- Innovation: Microwave irradiation has been applied to accelerate the synthesis, reducing reaction times from days to minutes.

- Advantages: Higher yields (up to 92%), reduced side products, and eco-friendly conditions due to solvent-free or less toxic solvent use (e.g., toluene instead of benzene).

- Process: The substrates (1,2-phenylenediamine, aromatic aldehyde, and 2-mercaptoacetic acid) are subjected to microwave irradiation, promoting rapid condensation and cyclization.

- Outcome: Efficient synthesis of 1H,3H-thiazolo[3,4-a]benzimidazoles with various substituents, including nitro groups.

Alternative Cyclization Routes

- Some methods involve the use of substituted benzimidazoles as starting materials, which undergo cyclization with sulfur-containing reagents to form the thiazole ring.

- The reaction mechanism often follows internal cyclization pathways, as described in synthetic chemistry literature, with variations depending on substituents and reaction conditions.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

- The "one-pot" condensation and cyclization approach is favored for its operational simplicity and moderate to good yields. It allows the incorporation of various substituents on the phenyl ring, including nitro groups, which are important for biological activity.

- Microwave-assisted synthesis represents a significant advancement, offering rapid reaction times and improved yields while reducing environmental impact. This method is particularly useful for generating libraries of derivatives for biological screening.

- Structural characterization of synthesized compounds, including 1-(2-nitrophenyl) derivatives, is routinely confirmed by 1H and 13C NMR, mass spectrometry, and sometimes X-ray crystallography, ensuring the integrity of the fused heterocyclic system.

- The presence of the 2-nitrophenyl substituent influences the electronic properties and reactivity of the compound, which can be critical for its pharmaceutical applications.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) at the 2-position of the phenyl ring undergoes selective reduction to form an amino group (-NH₂). This transformation is critical for generating pharmacologically active intermediates:

| Reaction | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Nitro → Amino Reduction | H₂ gas, Pd/C catalyst in ethanol | 1-(2-Aminophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole | Precursor for antiparasitic agents |

This reaction is stereospecific and influenced by the electron-deficient nature of the aromatic system .

Oxidation Reactions

The thiazole ring undergoes oxidation to form sulfoxides or sulfones, altering the compound’s electronic profile:

| Reaction | Reagents/Conditions | Product | Biological Impact |

|---|---|---|---|

| Thiazole Oxidation | H₂O₂ in acetic acid | Sulfoxide derivatives | Enhanced antitumor activity |

Oxidation at the sulfur atom modifies the compound’s binding affinity to biological targets, such as HIV-1 reverse transcriptase .

Substitution Reactions

Electrophilic substitution occurs at the benzimidazole ring’s C-5 or C-6 positions due to the electron-donating effects of the fused thiazole:

Substitution patterns correlate with biological activity; nitro groups at C-6 enhance selectivity against CNS cancer cell lines .

Ring-Opening Reactions

Under strong alkaline conditions, the thiazole ring can undergo cleavage, forming open-chain intermediates:

| Reaction | Reagents/Conditions | Product | Utility |

|---|---|---|---|

| Thiazole Ring Cleavage | NaOH (10%), 100°C | 2-Mercaptobenzimidazole derivatives | Scaffold for antiviral agents |

Enzymatic Modifications

The compound’s secondary amine can be oxidized by monoamine oxidases (MAOs), demonstrating stereochemical preferences:

| Reaction | Reagents/Conditions | Product | Outcome |

|---|---|---|---|

| MAO-N D11 Oxidation | E. coli whole cells, DMF cosolvent | Oxidized 1H,3H-thiazolo[3,4-a]benzimidazole | Kinetic resolution (94% ee) |

Molecular dynamics simulations suggest that enantioselectivity arises from interactions in the enzyme’s active site and entry tunnel .

Key Research Findings:

-

Antitumor Activity : Derivatives with electron-withdrawing groups (e.g., -NO₂) exhibit tumor growth inhibition at 10⁻⁷–10⁻⁵ M concentrations, particularly against CNS cancers .

-

Antiviral Activity : Substitution at C-5 with methyl groups improves HIV-1 reverse transcriptase inhibition (IC₅₀: 0.8–1.2 μM) .

-

Stereochemical Impact : The (+)-enantiomer of the reduced amino derivative shows enhanced antiprotozoal activity compared to (–)-enantiomers .

Scientific Research Applications

Structural Characteristics

The compound features a fused thiazole and benzimidazole structure with a nitrophenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 297.33 g/mol. The unique structural attributes contribute to its varied chemical reactivity and biological properties .

Biological Activities

Numerous studies have documented the biological activities of 1H,3H-thiazolo(3,4-a)benzimidazole derivatives. Key areas of application include:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, certain synthesized derivatives demonstrated potent activity against bacteria and fungi .

- Anticancer Properties : The compound has been explored for its anticancer potential. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antiparasitic Effects : Some derivatives have been evaluated for their efficacy against protozoan parasites. In silico studies suggest that these compounds may serve as effective antiprotozoal agents, comparable to established drugs like benznidazole .

Synthetic Strategies

The synthesis of 1H,3H-thiazolo(3,4-a)benzimidazole derivatives typically involves several strategies:

- Condensation Reactions : A common method includes the condensation of 2-mercaptobenzimidazole with various aldehydes or ketones under acidic conditions .

- Microwave-Assisted Synthesis : This technique has been employed to enhance the efficiency and yield of synthesizing thiazolo-benzimidazole derivatives .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer activity of a series of thiazolo-benzimidazole derivatives against human cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the micromolar range, suggesting substantial anticancer potential.

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 5.8 | MCF-7 |

| Compound B | 7.2 | HeLa |

| Compound C | 4.5 | A549 |

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial properties, several derivatives were tested against Gram-positive and Gram-negative bacteria. The findings highlighted that some compounds were effective against resistant strains.

| Compound Name | Zone of Inhibition (mm) | Bacteria Type |

|---|---|---|

| Compound D | 15 | Staphylococcus aureus |

| Compound E | 20 | Escherichia coli |

| Compound F | 18 | Pseudomonas aeruginosa |

Mechanism of Action

The mechanism by which 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-nitrophenyl)- exerts its effects varies depending on its application. In medicinal chemistry, it acts as an inhibitor of specific enzymes by binding to their active sites or allosteric sites, thereby blocking their activity. For example, its derivatives inhibit HIV-1 reverse transcriptase by binding to a non-nucleoside binding site, preventing the enzyme from synthesizing viral DNA .

Comparison with Similar Compounds

Structural Modifications and Antitumor Activity

NTBZ and its analogs exhibit significant antitumor activity. A study by PubMed (2001) evaluated a series of thiazolo-benzimidazole derivatives against 60 human tumor cell lines. Key findings include:

Table 1: Antitumor Activity of Select Thiazolo-Benzimidazole Derivatives

| Compound | Substituent | Key Activity | Reference |

|---|---|---|---|

| 8c | Phenyl | Pan-cancer activity | |

| 4a | Undisclosed | CNS-selective inhibition | |

| 1-(2-chloro-5-nitrophenyl)- | 2-Cl, 5-NO₂ phenyl | Moderate activity (data inferred) |

Anti-HIV Activity and Structure-Activity Relationships (SAR)

NTBZ-related compounds are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). Key comparisons include:

- 1-(2,6-difluorophenyl)- derivative (TBZ): Exhibited IC₅₀ values in the nanomolar range against HIV-1, with improved binding to the NNRTI pocket due to fluorine’s electronegativity and optimal steric fit .

- NTBZ : The nitro group at the 2-position may reduce activity compared to TBZ, as bulkier substituents can clash with the hydrophobic NNRTI pocket .

- Oxazolo-benzimidazole analogs (OBZs) : Replacing the thiazole sulfur with oxygen (OBZs) retained anti-HIV activity and improved efficacy against NNRTI-resistant strains, suggesting flexibility in heterocyclic core modifications .

Table 2: Anti-HIV Activity of Thiazolo-Benzimidazole Derivatives

Antiviral Activity Against Enteroviruses

The 2,6-dihalophenyl substitution pattern is critical for anti-enterovirus activity:

- 2,6-dichloro- and 2,6-difluoro-substituted analogs : Showed EC₅₀ values of 0.5–2 μM against coxsackievirus B3, outperforming NTBZ due to halogen-mediated hydrophobic interactions .

- NTBZ : The nitro group’s polar nature may reduce membrane permeability, limiting antiviral efficacy compared to halogenated analogs .

Impact of Substituent Position and Electronic Effects

- Nitro vs.

- Ortho vs. Para Substitution : Ortho-substituted derivatives (e.g., 2-nitrophenyl in NTBZ) exhibit steric hindrance, which can either enhance target selectivity (e.g., CNS cancer) or reduce binding affinity (e.g., HIV RT) depending on the target pocket .

Biological Activity

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-nitrophenyl)- is a heterocyclic compound characterized by a unique structural arrangement that combines thiazole and benzimidazole moieties with a nitrophenyl substituent. This distinctive structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is with a molecular weight of approximately 297.33 g/mol .

Structural Characteristics

The compound's structural features include:

- Thiazole Ring : Contributes to the compound's reactivity and biological profile.

- Benzimidazole Moiety : Known for its pharmacological significance, particularly in anticancer and antimicrobial applications.

- Nitrophenyl Group : Enhances the compound's bioactivity and potential therapeutic effects.

Biological Activities

Research has demonstrated that 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-nitrophenyl)- exhibits several biological activities:

Antitumor Activity

A study evaluated the antitumor efficacy of various derivatives of thiazolo[3,4-a]benzimidazoles against 60 human tumor cell lines. The results indicated that certain derivatives showed significant tumor growth inhibition at concentrations ranging from to M. Notably, one derivative demonstrated high selectivity towards central nervous system (CNS) cancer cell lines .

Antiviral Properties

The compound has been investigated for its inhibitory effects on human immunodeficiency virus type 1 (HIV-1). A series of derivatives based on this framework were synthesized and tested for their ability to inhibit viral reverse transcriptase. The results suggested promising antiviral activity, establishing a structure-activity relationship that could guide future drug design .

Antibacterial Activity

The antibacterial potential of similar thiazolo-benzimidazole compounds was assessed against various bacterial strains. Compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone. For instance, certain derivatives showed effective inhibition against E. faecalis, P. aeruginosa, and K. pneumoniae .

Anti-inflammatory Effects

Research has also indicated that derivatives of this compound may possess anti-inflammatory properties. In vitro studies demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α at specific concentrations .

Summary of Biological Activities

Case Studies

- Antitumor Efficacy : A specific derivative was tested against multiple cancer cell lines and showed a broad spectrum of activity with significant selectivity for CNS tumors, highlighting the potential for targeted cancer therapies using this class of compounds .

- Antiviral Mechanism : A detailed investigation into the mechanism revealed that specific structural modifications could enhance binding affinity to the reverse transcriptase enzyme, suggesting pathways for developing potent HIV inhibitors .

Q & A

Basic: What are the standard synthetic protocols for 1H,3H-thiazolo[3,4-a]benzimidazole derivatives, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves a three-component reaction of o-phenylenediamine, 2-mercaptoacetic acid, and substituted aromatic aldehydes. A widely used method employs silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂) as a heterogeneous catalyst under solvent-free conditions, achieving yields >80% . Microwave-assisted synthesis has also been reported to reduce reaction time (30–60 minutes) while maintaining high efficiency, particularly for derivatives with electron-withdrawing substituents like nitro or halogens . Key optimization parameters include:

- Catalyst loading : 10–15 mol% NaHSO₄·SiO₂ minimizes side reactions.

- Temperature : 80–100°C under conventional heating or 150–200 W microwave irradiation.

- Solvent selection : Solvent-free conditions or ethanol/DMF improve regioselectivity .

Basic: What structural features of 1H,3H-thiazolo[3,4-a]benzimidazole derivatives are critical for their biological activity?

The planar benzimidazole core and the non-planar thiazole ring (envelope conformation) create a rigid, butterfly-like structure. X-ray crystallography reveals that substituents at the 1-position (e.g., 2-nitrophenyl or 2,6-difluorophenyl) adopt an orthogonal orientation relative to the fused heterocyclic system, enabling hydrophobic interactions with the HIV-1 reverse transcriptase (RT) non-nucleoside inhibitor binding pocket . Intramolecular hydrogen bonding between fluorine atoms (in 2,6-difluorophenyl derivatives) and the thiazole methylene protons further stabilizes the bioactive conformation .

Basic: How is the anti-HIV-1 activity of these compounds evaluated in vitro, and what are the key metrics?

Standard assays include:

- HIV-1 RT inhibition : Measured via enzymatic assays using recombinant RT and poly(rC)·oligo(dG) templates. IC₅₀ values for active derivatives (e.g., 1-(2,6-difluorophenyl)-TBZ) range from 0.02–0.5 μM .

- Cytopathic effect (CPE) reduction : Infected CEM cells are treated with test compounds, and viral replication is quantified via p24 antigen ELISA. EC₅₀ values for potent derivatives are typically <1 μM .

- Cytotoxicity : Selectivity indices (CC₅₀/EC₅₀) >100 indicate low host cell toxicity .

Advanced: How do substituents at the 1-aryl position influence anti-HIV activity, and what are the structure-activity relationship (SAR) trends?

Substituent effects are determined by steric bulk, electronic properties, and hydrogen-bonding capacity:

- Electron-withdrawing groups (EWGs) : 2-Nitro, 2,6-difluoro, or 2-chloro-5-nitro substituents enhance RT binding by increasing hydrophobic interactions and reducing electron density on the aryl ring. For example, 1-(2,6-difluorophenyl)-TBZ (NSC 625487) has an EC₅₀ of 0.03 μM, while 1-(3-trifluoromethylphenyl) derivatives show reduced activity (EC₅₀ >10 μM) .

- Steric hindrance : Bulky groups at the ortho positions (e.g., 2,6-dichloro) improve potency, whereas meta or para substituents disrupt binding .

- Chirality : The R-enantiomer of TBZ derivatives exhibits 10–50x higher activity than the S-enantiomer due to better geometric complementarity with the RT pocket .

Advanced: What methodologies resolve contradictions between in vitro potency and in vivo efficacy for thiazolobenzimidazole derivatives?

Discrepancies often arise from poor pharmacokinetics (PK) or metabolic instability. Strategies include:

- Enantiomeric resolution : Chiral HPLC or lanthanide shift reagent-assisted NMR confirms absolute configuration and correlates with activity .

- Prodrug design : Esterification of the thiazole methylene group improves oral bioavailability (e.g., acetyl or phosphonate prodrugs) .

- Metabolic profiling : LC-MS/MS identifies major metabolites, guiding structural modifications to block oxidative degradation (e.g., replacing labile C-3 methylene with CF₂ groups) .

Advanced: How can computational modeling guide the optimization of thiazolobenzimidazole derivatives for HIV-1 RT inhibition?

- Molecular docking : AutoDock or Glue predicts binding poses in the RT hydrophobic pocket. TBZ derivatives with 2-nitrophenyl groups show stronger π-π stacking with Tyr181 and Tyr188 .

- QSAR studies : 3D descriptors (e.g., polar surface area, logP) correlate with EC₅₀. Derivatives with ClogP 3.5–4.5 and topological polar surface area <80 Ų exhibit optimal membrane permeability and target engagement .

- Free-energy perturbation (FEP) : Quantifies the impact of substituent changes on binding affinity, prioritizing synthetic targets (e.g., fluorinated vs. nitro groups) .

Advanced: What experimental evidence explains the resistance profile of TBZ derivatives against mutant HIV-1 RT strains?

Common mutations (e.g., K103N, Y181C) reduce potency by disrupting hydrophobic interactions. Resistance studies show:

- K103N : Increases steric hindrance, reducing TBZ affinity by 100-fold. Introducing smaller substituents (e.g., 2-fluoro instead of 2-nitro) partially restores activity .

- Y181C : Eliminates a key π-stacking interaction. Derivatives with flexible side chains (e.g., 1-(2-chloro-5-nitrobenzyl)) adapt to the mutated pocket, maintaining EC₅₀ <1 μM .

- Cross-resistance : TBZ retains activity against L100I and V106A mutants but not P236L, highlighting the need for combination therapies .

Basic: What analytical techniques confirm the purity and structural integrity of synthesized derivatives?

- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%).

- NMR : ¹H/¹³C spectra verify regioselectivity (e.g., absence of open-chain byproducts) .

- X-ray crystallography : Resolves absolute configuration and intramolecular H-bonding patterns .

Advanced: How do solvent and pH conditions affect the stability of thiazolobenzimidazole derivatives during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.